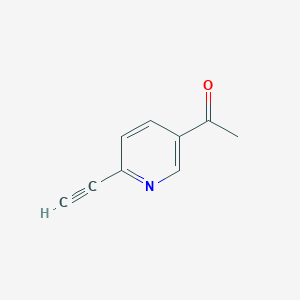

1-(6-Ethynylpyridin-3-yl)ethan-1-one

Description

Contextualization of Pyridine-Based Chemical Scaffolds

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural and synthetic compounds. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, as its presence is common in many FDA-approved drugs and biologically active compounds, including vitamins like niacin and alkaloids such as nicotine. nih.govrsc.orgresearchgate.net The nitrogen atom in the ring imparts a degree of basicity, influences the molecule's electronic distribution, and provides a site for hydrogen bonding, all of which can be critical for pharmacological activity. nih.gov

Beyond pharmaceuticals, pyridine derivatives are vital in other areas of chemistry. They serve as essential ligands in organometallic chemistry and asymmetric catalysis, where they can coordinate with metal centers to influence the outcome of chemical reactions. nih.gov In materials science, pyridine-based units are being integrated into advanced materials like covalent organic frameworks (COFs), which have shown promise as anode materials for lithium-ion batteries due to the ability of the nitrogen atoms to act as lithium adsorption sites. rsc.org The inherent stability and versatile functionalization potential of the pyridine ring make it a foundational building block for a diverse range of applications. researchgate.net

Significance of Ethynyl (B1212043) and Ketone Functionalities in Synthetic Design

The strategic placement of functional groups is paramount in molecular design. The ketone and ethynyl groups are two of the most versatile and powerful functionalities in the synthetic chemist's toolkit.

The ketone group, with its central carbonyl (C=O), is a prominent feature in countless organic molecules and is a hub of reactivity. numberanalytics.comnih.gov The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in fundamental reactions such as Grignard reactions, Wittig reactions, and aldol (B89426) condensations, which are essential for building molecular complexity. numberanalytics.comnih.gov

The ethynyl group, which contains a carbon-carbon triple bond (C≡C), is prized for its high energy and linear geometry. nih.govmasterorganicchemistry.com As a terminal alkyne (with a hydrogen atom attached to one of the sp-hybridized carbons), it provides a reactive handle for a variety of transformations. These include metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (such as in "click chemistry"), and ethynylation reactions where it adds to aldehydes and ketones. wikipedia.org The alkyne can also be viewed as a synthetic equivalent of a carbonyl group, as it shares the same oxidation state as a -CH₂C(O)- unit, offering a "hidden" entry into carbonyl chemistry. nih.gov

The combination of these two functionalities on a pyridine scaffold, as seen in 1-(6-Ethynylpyridin-3-yl)ethan-1-one, creates a trifunctional building block with distinct reactive sites, enabling sequential and selective chemical modifications.

Overview of Research Trajectories for this compound and Related Molecular Architectures

While specific research on this compound is not extensively documented in public literature, the research trajectories for this molecule and its analogs can be inferred from the rich chemistry of its constituent parts. The primary research directions involve its use as a versatile intermediate in the synthesis of more complex molecules for applications in medicinal chemistry, materials science, and catalysis.

Synthetic Pathways: The synthesis of functionalized pyridines can be achieved through various established methods. One common approach is the functionalization of a pre-existing pyridine ring. For a molecule like this compound, a plausible route involves the Sonogashira coupling of a halo-acetylpyridine, such as 1-(6-bromopyridin-3-yl)ethan-1-one, with a protected alkyne like trimethylsilylacetylene, followed by deprotection. Alternatively, synthetic strategies like the Kröhnke pyridine synthesis build the pyridine ring itself from acyclic precursors, incorporating the desired functional groups during the ring-forming process. wikipedia.org

Properties of Related Architectures: The physicochemical properties of this compound can be estimated by examining its simpler, well-characterized relatives, such as 3-acetylpyridine (B27631) and 4-ethynylpyridine.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | 13.5 | 228 - 230 |

| 2-Acetylpyridine | C₇H₇NO | 121.14 | 8 - 10 | 188 - 189 |

| 4-Ethynylpyridine | C₇H₅N | 103.12 | N/A | N/A |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.govnih.gov

Potential Research Applications:

Medicinal Chemistry: Given the prevalence of the pyridine scaffold in pharmaceuticals, this molecule could serve as a starting point for developing new therapeutic agents. researchgate.net The ethynyl group allows for conjugation to other molecules via click chemistry, while the ketone can be modified to interact with biological targets.

Materials Science: The rigid, linear nature of the ethynyl group makes it an ideal component for constructing extended, conjugated systems. Research could focus on polymerizing this molecule to create novel conductive polymers or incorporating it as a building block into porous materials like covalent organic frameworks (COFs) for applications in gas storage or catalysis. rsc.org

Ligand Development: The pyridine nitrogen and the alkyne's π-system can both coordinate to metal ions. This suggests a research trajectory in designing novel ligands for catalysis or creating supramolecular assemblies. researchgate.net The molecule could be elaborated into bidentate or tridentate ligands for transition metal complexes.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethynylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-3-9-5-4-8(6-10-9)7(2)11/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTODWJTDRYXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Ethynylpyridin 3 Yl Ethan 1 One and Analogues

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis stands as a cornerstone in the formation of carbon-carbon bonds, offering powerful tools for the synthesis of complex molecules like 1-(6-ethynylpyridin-3-yl)ethan-1-one. Among these, palladium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Sonogashira Coupling Reactions in Ethynylpyridine Formation

The Sonogashira cross-coupling reaction is a highly effective method for forming sp²-sp carbon-carbon bonds, directly connecting a terminal alkyne to an aryl or vinyl halide. mdpi.com This reaction is a primary route for introducing an ethynyl (B1212043) group onto a pyridine (B92270) ring, starting from a halogenated pyridine precursor. A typical synthesis involves the reaction of a halopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comchemicalbook.com

For instance, the synthesis of the related compound 1-(6-ethynylpyridin-2-yl)ethan-1-one was achieved by reacting 1-(6-bromopyridin-2-yl)ethan-1-one with trimethylsilylacetylene. chemicalbook.com The reaction employed a catalytic system of PdCl₂(PPh₃)₂ and CuI in the presence of triethylamine (B128534) (TEA), followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group with potassium carbonate to yield the terminal alkyne. chemicalbook.com

The efficiency of the Sonogashira coupling is highly dependent on the specific components of the catalytic system, including the palladium source, ligands, co-catalysts, and reaction conditions. scirp.orgscirp.orgnih.gov Research has focused on optimizing these parameters to improve yields, reduce reaction times, and broaden the substrate scope.

Catalyst and Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern systems often employ other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃. beilstein-journals.orglibretexts.org The choice of ligand is crucial; electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands, offering great stability and activity. libretexts.org Studies on the synthesis of 2-amino-3-alkynylpyridines optimized conditions using Pd(CF₃COO)₂ as the catalyst and PPh₃ as the ligand, achieving excellent yields. scirp.orgscirp.org

Copper Co-catalyst and Solvent Effects: The copper(I) co-catalyst, typically CuI, facilitates the reaction by forming a copper(I) acetylide intermediate. mdpi.com However, the development of copper-free Sonogashira protocols has gained attention to create more environmentally friendly processes. researchgate.net The solvent also plays a significant role; polar aprotic solvents like DMF or protic solvents like ethanol (B145695) are commonly used. scirp.orgorganic-chemistry.org

The table below summarizes the optimization of various parameters in Sonogashira coupling reactions for pyridine synthesis. scirp.orgscirp.org

| Parameter | Variation | Optimal Condition | Yield (%) |

| Catalyst | Pd(OAc)₂ | Pd(CF₃COO)₂ (2.5 mol%) | 96 |

| PdCl₂(PPh₃)₂ | 92 | ||

| Pd(CF₃COO)₂ | 96 | ||

| Ligand | PPh₃ | PPh₃ (5 mol%) | 96 |

| P(o-tol)₃ | 88 | ||

| DPPP | 85 | ||

| Base | Et₃N | Et₃N | 96 |

| K₂CO₃ | 80 | ||

| Cs₂CO₃ | 85 | ||

| Solvent | DMF | DMF | 96 |

| Toluene | 82 | ||

| Dioxane | 75 |

When multiple halogen atoms are present on the pyridine precursor, achieving regioselective functionalization is a significant synthetic challenge. The Sonogashira coupling can often be controlled to react selectively at one position over another, guided by the differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). rsc.orgrsc.org

Studies on 2,3-dihalogenoimidazo[1,2-a]pyridines have demonstrated that Sonogashira coupling can be directed selectively to the more reactive C-I or C-Br bond, allowing for the stepwise introduction of different substituents. rsc.org For example, in polyhalogenated arene systems, Sonogashira reactions have been shown to proceed with excellent regioselectivity towards the iodo substituent. rsc.org This principle is directly applicable to di- or tri-halogenated pyridines, enabling the synthesis of precisely substituted ethynylpyridines by exploiting the inherent differences in halogen reactivity.

Other Metal-Mediated Alkyne Coupling Approaches

While palladium catalysis is dominant, other transition metals can also mediate the synthesis of pyridines from alkynes. Rhodium-catalyzed reactions, for example, provide alternative pathways. One such method involves the Rh(III)-catalyzed N-annulation between α,β-unsaturated imines and alkynes. nih.govrsc.org Another approach involves a metalation-capture strategy. For instance, the C4 position of pyridine can be selectively deprotonated using n-butylsodium (n-BuNa), avoiding the addition reactions common with organolithium reagents. The resulting 4-sodiopyridine can then undergo transmetalation with zinc chloride and subsequent Negishi cross-coupling with a suitable electrophile. nih.gov

Cycloaddition and Annulation Pathways Involving Ethynyl Ketones

Cycloaddition and annulation reactions offer a fundamentally different approach to constructing the pyridine ring itself, often starting from acyclic precursors like ethynyl ketones.

Bohlmann-Rahtz Pyridine Synthesis and its Modern Adaptations

The Bohlmann-Rahtz pyridine synthesis is a classic method for preparing substituted pyridines. The process involves the condensation of an enamine with an ethynyl ketone. organic-chemistry.org This initial reaction leads to an aminodiene intermediate which, upon heating, undergoes isomerization and a subsequent cyclodehydration to form the aromatic pyridine ring. organic-chemistry.orgresearchgate.net

The traditional Bohlmann-Rahtz synthesis has limitations, most notably the high temperatures (120–160°C) required for the final cyclodehydration step and the need to isolate the intermediate. organic-chemistry.orgorganic-chemistry.org These drawbacks have spurred the development of modern adaptations to improve the reaction's practicality.

Modern Adaptations: A significant improvement involves the use of acid catalysis, which allows the entire sequence to proceed in a single step under much milder conditions. organic-chemistry.orgresearchgate.net By employing acetic acid or a solid-supported acid like Amberlyst 15 ion exchange resin, the reaction can be conducted at around 50°C. organic-chemistry.org This modification eliminates the need for isolating the aminodiene intermediate and significantly lowers the energy requirement. organic-chemistry.org Further adaptations include the use of ammonium (B1175870) fluoride (B91410) to promote the reaction with cyclic ketones, expanding the substrate scope. nih.gov Another powerful variant is a one-pot, three-component domino reaction of an enolizable ketone, an alkynone, and ammonia (B1221849) under acidic conditions, which circumvents the need for pre-formed, and often unstable, enamine substrates. researchgate.net

The table below highlights key features of the classic and modified Bohlmann-Rahtz synthesis.

| Method | Key Features | Conditions | Advantages |

| Classic Bohlmann-Rahtz | Two-step process: Michael addition then cyclodehydration. | High temperature (120-160°C) for cyclization. | Versatile for 2,3,6-trisubstituted pyridines. organic-chemistry.org |

| Bagley Modification (Acid-Catalyzed) | One-step process. | Acetic acid or Amberlyst 15 resin at ~50°C. | Milder conditions, simplified workup, no intermediate isolation. organic-chemistry.org |

| Three-Component Domino Reaction | Condensation of ketone, alkynone, and ammonia. | Acidic conditions. | Uses readily available starting materials instead of enamines. researchgate.net |

| Ammonium Fluoride Modification | Used for cyclic ketone substrates. | Mild conditions. | Expands substrate scope to include cycloalkane-fused pyridines. nih.gov |

Mechanistic Elucidation of Tandem Michael Addition-Cyclodehydration

The Bohlmann-Rahtz synthesis is a classic example of a tandem reaction, where a Michael addition is followed by a cyclodehydration to form the pyridine ring. wikipedia.orgnih.gov The reaction mechanism can be summarized in the following key steps:

Michael Addition: An enamine attacks the β-carbon of the ethynyl ketone, leading to the formation of an aminodiene intermediate. organic-chemistry.org

Isomerization: The initially formed aminodiene may need to undergo E/Z isomerization to adopt a conformation suitable for cyclization. organic-chemistry.org

Cyclodehydration: The nitrogen of the enamine attacks the carbonyl carbon of the original ethynyl ketone moiety, followed by the elimination of a water molecule to form the aromatic pyridine ring. nih.gov

The traditional Bohlmann-Rahtz synthesis often required harsh conditions, such as high temperatures, to drive the cyclodehydration step. organic-chemistry.org However, the use of acid catalysts, such as Brønsted or Lewis acids, can significantly lower the activation energy for this step, allowing the reaction to proceed under milder conditions. thieme-connect.com

| Step | Description | Key Intermediates |

| 1 | Michael Addition | Aminodiene |

| 2 | E/Z Isomerization | Conformationally aligned aminodiene |

| 3 | Cyclodehydration | Dihydropyridine intermediate |

Microwave-Assisted and Continuous Flow Syntheses

To address the limitations of traditional heating methods, such as long reaction times and potential side reactions, microwave-assisted organic synthesis (MAOS) and continuous flow technologies have been successfully applied to the Bohlmann-Rahtz and other pyridine syntheses. organic-chemistry.orgbeilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of the Bohlmann-Rahtz synthesis, often reducing reaction times from hours to minutes. organic-chemistry.orgresearchgate.net The efficient and rapid heating provided by microwaves can promote both the initial Michael addition and the subsequent cyclodehydration in a one-pot fashion, leading to higher yields and cleaner reaction profiles. organic-chemistry.org

Continuous Flow Synthesis: Continuous flow reactors offer several advantages for pyridine synthesis, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety for handling reactive intermediates. beilstein-journals.orgorganic-chemistry.orgvcu.edu The Bohlmann-Rahtz synthesis has been successfully adapted to a continuous flow process, allowing for the efficient and scalable production of substituted pyridines. beilstein-journals.orgbeilstein-journals.org This methodology is particularly advantageous for industrial applications where large quantities of material are required. vcu.edu

| Technology | Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, one-pot procedures |

| Continuous Flow Synthesis | Precise reaction control, scalability, enhanced safety |

Related Heteroannulation Reactions

While the Bohlmann-Rahtz synthesis is a direct route to the target scaffold, other heteroannulation reactions provide alternative strategies for constructing the pyridine ring, which can be subsequently functionalized to introduce the ethynyl and acetyl groups.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgchemtube3d.comthermofisher.com The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.org While the classical Hantzsch synthesis does not directly use alkynes, modifications and subsequent functionalization can lead to the desired products.

Guareschi-Thorpe Pyridine Synthesis: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone. rsc.orgrsc.orgdrugfuture.comquimicaorganica.org Further manipulation of the resulting pyridone is necessary to arrive at the target structure.

These alternative methods, while less direct, offer flexibility in terms of available starting materials and the potential to introduce different substitution patterns on the pyridine ring.

Chemo- and Regioselective Functionalization Approaches

Once the substituted pyridine core is assembled, further functionalization can be carried out to introduce or modify the acetyl and ethynyl groups, or to add other functionalities to the pyridine ring. The success of these transformations hinges on achieving high chemo- and regioselectivity.

Strategies for Carbonyl Group Introduction and Modification

Introducing an acetyl group onto a pre-existing ethynylpyridine ring can be challenging due to the deactivating nature of the pyridine ring towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. youtube.comkhanacademy.orgmdpi.comlibretexts.org However, alternative strategies exist:

Acylation of Organometallic Pyridine Derivatives: Lithiation or Grignard formation at a specific position on the pyridine ring, followed by quenching with an acylating agent like acetyl chloride, can be an effective method for introducing the acetyl group. beilstein-journals.org

Modification of Existing Functional Groups: An existing functional group, such as a cyano or carboxylic acid group, can be converted into an acetyl group through standard organic transformations.

The acetyl group itself is a versatile handle for further modifications:

Reduction: The carbonyl can be reduced to a secondary alcohol, which can then be used in a variety of subsequent reactions.

Olefinations: The Wittig reaction or the Horner-Wadsworth-Emmons reaction can be used to convert the acetyl group into a substituted alkene, providing a route to more complex analogues. wikipedia.orgorganic-chemistry.orgresearchgate.netnrochemistry.comtcichemicals.com

Pyridine Ring Functionalization Post-Formation

The acetyl group at the 3-position is a meta-director and a deactivating group, which would further disfavor electrophilic attack at the C-2, C-4, and C-6 positions. The ethynyl group at the 6-position is also generally considered to be an electron-withdrawing group, further deactivating the ring. Therefore, electrophilic substitution on the this compound scaffold is expected to be difficult and would likely occur at the C-5 position, if at all.

More promising approaches for the functionalization of this electron-deficient pyridine ring involve nucleophilic aromatic substitution or transition-metal-catalyzed C-H activation. beilstein-journals.orgnih.goveurekaselect.comnih.govresearchgate.netresearchgate.net The positions ortho and para to the nitrogen (C-2, C-4, and C-6) are activated towards nucleophilic attack. In the case of this compound, the C-2 and C-4 positions would be the most likely sites for nucleophilic addition or substitution, provided a suitable leaving group is present or generated in situ.

Reactivity and Transformational Pathways of 1 6 Ethynylpyridin 3 Yl Ethan 1 One

Alkyne Group Reactivity

The ethynyl (B1212043) group is a versatile functional handle, amenable to a variety of transformations, most notably cycloaddition and cross-coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles.

In the presence of a copper(I) catalyst, 1-(6-Ethynylpyridin-3-yl)ethan-1-one can readily react with a wide array of organic azides (R-N₃) to yield the corresponding 1,2,3-triazole adducts. The reaction proceeds via the formation of a copper acetylide intermediate, which then undergoes cycloaddition with the azide (B81097). This transformation is highly regioselective, exclusively producing the 1,4-isomer. The resulting triazole ring is a stable aromatic system that can serve as a key structural motif in various applications.

No specific research data is available in the public domain for the CuAAC reaction of this compound. The following table is a hypothetical representation of potential products based on established CuAAC reactivity.

| Azide Reactant (R-N₃) | Potential Triazole Product |

| Benzyl azide | 1-(6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridin-3-yl)ethan-1-one |

| Azidoethane | 1-(6-(4-ethyl-1H-1,2,3-triazol-1-yl)pyridin-3-yl)ethan-1-one |

| 1-Azido-4-methoxybenzene | 1-(6-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)pyridin-3-yl)ethan-1-one |

The robust nature of the CuAAC reaction makes it highly suitable for multi-component reactions (MCRs), where three or more reactants are combined in a single pot to generate complex products in a convergent manner. This compound could serve as a valuable building block in such systems. For instance, an in situ generated azide could react with the ethynylpyridine derivative in the presence of a copper catalyst.

However, limitations can arise from the compatibility of the reactants and catalysts in the multi-component mixture. The ketone functionality of This compound might undergo side reactions under certain conditions, potentially competing with the desired cycloaddition. Careful selection of reaction partners and optimization of conditions are crucial for the successful implementation in MCRs.

Other π-System Cycloadditions and Cyclization Reactions

Beyond CuAAC, the alkyne moiety can participate in other cycloaddition reactions. For example, [3+2] cycloadditions with nitrile oxides or azomethine ylides can lead to the formation of isoxazoles and pyrrolines, respectively. Intramolecular cyclizations are also a possibility if a suitable nucleophile is present elsewhere in the molecule or introduced through a reactant. Thermal or metal-catalyzed [2+2+2] cycloadditions with other alkynes or alkenes could provide access to complex polycyclic aromatic systems.

Further Cross-Coupling Transformations of the Ethynyl Moiety

The terminal alkyne is an excellent substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. This would allow for the direct attachment of various aromatic or vinylic substituents to the ethynyl carbon of This compound . Other cross-coupling reactions, such as the Glaser coupling (oxidative homocoupling of terminal alkynes) or the Cadiot-Chodkiewicz coupling (coupling of a terminal alkyne with a 1-haloalkyne), could also be employed to synthesize symmetrical and unsymmetrical diynes, respectively.

Ketone Carbonyl Group Reactivity

The ketone group in This compound offers a distinct set of reactive possibilities, primarily centered around nucleophilic addition to the carbonyl carbon.

This functional group can undergo a wide range of classical ketone reactions, including:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, organolithiums) would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

Condensation Reactions: Aldol (B89426) or Knoevenagel condensations with other carbonyl compounds or active methylene (B1212753) compounds can be used to form larger, more complex structures.

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into a secondary or tertiary amine.

The selective transformation of the ketone in the presence of the alkyne, or vice versa, would depend on the choice of reagents and reaction conditions, allowing for a high degree of synthetic control.

No specific research data is available in the public domain for the ketone reactions of this compound. The following table is a hypothetical representation of potential products based on established ketone reactivity.

| Reagent | Potential Product | Reaction Type |

| Sodium borohydride | 1-(6-Ethynylpyridin-3-yl)ethan-1-ol | Reduction |

| Methylmagnesium bromide | 2-(6-Ethynylpyridin-3-yl)propan-2-ol | Grignard Reaction |

| (Triphenylphosphoranylidene)methane | 3-Ethynyl-5-(prop-1-en-2-yl)pyridine | Wittig Reaction |

Nucleophilic Addition Reactions

The carbonyl group of this compound is an electrophilic center susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations, allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups.

Organometallic reagents are potent nucleophiles that readily add to the carbonyl carbon of ketones. Among these, organozinc reagents are valued for their high functional group tolerance and moderate reactivity, which can be modulated by Lewis acids. The addition of an organozinc reagent, such as dialkylzinc (R₂Zn), to this compound is expected to proceed via nucleophilic addition to the carbonyl carbon. This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, forming a zinc alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol.

This transformation is a key method for creating chiral tertiary alcohols, which are significant structural motifs in many natural products and pharmaceuticals. The reaction's stereochemical outcome can often be controlled through the use of chiral ligands, making it a valuable tool in asymmetric synthesis.

Table 1: Organozinc Alkylation of this compound

| Reagent | Intermediate | Final Product |

|---|---|---|

| Dialkylzinc (R₂Zn) | Zinc alkoxide | Tertiary alcohol |

| Diethylzinc (Et₂Zn) | Zinc alkoxide of 2-(6-ethynylpyridin-3-yl)butan-2-ol | 2-(6-Ethynylpyridin-3-yl)butan-2-ol |

| Diphenylzinc (Ph₂Zn) | Zinc alkoxide of 1-(6-ethynylpyridin-3-yl)-1-phenyl-ethanol | 1-(6-Ethynylpyridin-3-yl)-1-phenylethanol |

Condensation reactions are crucial carbon-carbon bond-forming strategies in organic synthesis. This compound can participate in these reactions in two primary ways: as an electrophile or as a nucleophile precursor.

In an Aldol reaction , a base can abstract an α-proton from the acetyl group to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule (such as an aldehyde or another ketone), leading to the formation of a β-hydroxy ketone. This reaction builds larger molecules by connecting smaller units.

The structure of this compound also makes it a potential Michael acceptor . The ethynyl group conjugated with the pyridine (B92270) ring and the carbonyl group forms an extended π-system. Conjugated ynones (alkynyl ketones) are known to be effective Michael acceptors. In a Michael addition, a nucleophile (the Michael donor, e.g., an enolate or an amine) adds to the β-carbon of the α,β-unsaturated system. In this molecule, the terminal alkyne carbon could potentially act as the electrophilic site for conjugate addition.

Table 2: Potential Condensation Reactions

| Reaction Type | Role of this compound | Reactant | Product Type |

|---|---|---|---|

| Aldol Addition | Nucleophile (as enolate) | Aldehyde (R-CHO) | β-Hydroxy ketone |

| Michael Addition | Electrophile (Michael acceptor) | Enolate | 1,5-Dicarbonyl compound |

Derivatization for Spectroscopic Probes or Reaction Intermediates

The functional handles present in this compound—the ketone, the terminal alkyne, and the pyridine ring—allow for a wide range of derivatizations. These modifications can be used to generate stable reaction intermediates or to synthesize molecules with specific spectroscopic properties, such as fluorescent probes.

A common strategy in the synthesis of ethynyl compounds involves the use of a protected alkyne as a reaction intermediate. For instance, the synthesis of a related isomer, 1-(6-ethynylpyridin-2-yl)ethanone, utilizes 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one as a key intermediate. chemicalbook.com The trimethylsilyl (B98337) (TMS) group protects the terminal alkyne during preceding synthetic steps and is readily removed under mild conditions to yield the final product. chemicalbook.com This strategy ensures the stability and selective reactivity of the molecule during a multi-step synthesis.

Furthermore, the pyridine scaffold is a common component in fluorescent dyes. nih.govmdpi.comnih.gov By linking the pyridine motif with other π-conjugated systems, it is possible to create materials with tunable optical properties. nih.gov The ethynyl and acetyl groups on the pyridine ring of this compound can be chemically modified to create more complex conjugated systems, potentially yielding novel fluorescent probes for applications in biological imaging or materials science. mdpi.comresearchgate.net

Ring-Closing Reactions Involving the Ketone Functionality

The ketone functionality in this compound can be a key participant in intramolecular reactions that lead to the formation of new ring systems. Such cyclizations are powerful tools for building molecular complexity. For example, a product resulting from a Michael addition to an α,β-unsaturated ketone can subsequently undergo an intramolecular Aldol condensation, a sequence known as the Robinson annulation, to form a six-membered ring.

Additionally, the presence of both an alkyne and a ketone in the same molecule opens pathways for specialized ring-closing reactions. For instance, ring-closing alkyne-carbonyl metathesis, often catalyzed by transition metals, can construct densely substituted heterocyclic compounds. organic-chemistry.org This reaction involves the formation of a carbon-carbon double bond and the transfer of an oxygen atom between the alkyne and ketone moieties. organic-chemistry.org While this would be an intermolecular reaction for the title compound itself, derivatives containing another carbonyl group could undergo such intramolecular cyclizations. According to Baldwin's rules for ring closure, the geometric feasibility of these reactions depends on the length and nature of the chain connecting the reacting functional groups. libretexts.org

Pyridine Nitrogen Reactivity and Heterocyclic Transformations

Coordination Chemistry and Ligand Design Principles

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov The electronic properties of the pyridine ring, and thus its coordinating ability, can be tuned by substituents. nih.govacs.org

The title compound is a multifunctional ligand. The pyridine nitrogen provides a primary coordination site. The ethynyl and carbonyl groups can also participate in metal binding, potentially allowing the molecule to act as a bidentate or even a bridging ligand, connecting multiple metal centers to form coordination polymers. researchgate.netnih.gov Bipyridine units containing acetyl groups are well-known precursors for constructing complex polypyridyl bridging ligands used in supramolecular chemistry. nih.govresearchgate.net These ligands are ideal for the self-assembly of complex architectures like helicates. nih.govresearchgate.net The combination of a pyridine ring and an ethynyl group makes this compound a valuable building block for creating heteronuclear metal complexes. researchgate.net

Table 3: Ligand Properties and Coordination Potential

| Feature | Role in Coordination | Potential Coordination Mode | Resulting Structure |

|---|---|---|---|

| Pyridine Nitrogen | Lewis base (electron donor) | Monodentate | Simple metal complex |

| Ethynyl Group | π-system interaction | Bidentate (with N) | Chelate complex |

| Carbonyl Oxygen | Lewis base (electron donor) | Bidentate (with N) | Chelate complex |

| Full Molecule | Bridging ligand | Polydentate | Coordination polymer, Metal-Organic Framework (MOF) |

Metal-Ligand Complex Formation

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to a variety of metal centers. wikipedia.org Transition metal-pyridine complexes are numerous and have been extensively studied. wikipedia.org The coordination can lead to the formation of diverse geometries, including octahedral and square planar complexes. wikipedia.org Furthermore, the ethynyl group can also participate in coordination to transition metals, typically forming π-complexes or acting as a bridging ligand between two metal centers. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

The interaction of metal ions with nitrogen-containing heterocyclic compounds, such as adenine (B156593) which has similarities to the pyridine system, has been a subject of extensive study due to its biological relevance. mdpi.com The coordination sites in such molecules are influenced by factors like the basicity of the nitrogen atoms. mdpi.com In this compound, the pyridine nitrogen is the most likely site for initial metal coordination.

Self-Assembly in Supramolecular Frameworks

The directional nature of the pyridine nitrogen and the linear geometry of the ethynyl group make this compound a suitable candidate for the construction of self-assembled supramolecular frameworks. nih.govresearchgate.net Weak intermolecular interactions, such as hydrogen bonds (e.g., C-H···O and C-H···N) and π-π stacking interactions between pyridine rings, can drive the assembly of molecules into well-defined architectures like sheets, chains, or more complex three-dimensional networks. nih.govresearchgate.net The acetyl group can also participate in hydrogen bonding, further directing the self-assembly process. The design of artificial receptors for anion-water clusters often relies on such self-assembled supramolecular frameworks. rsc.org

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is susceptible to a variety of transformations, which can be broadly categorized as ring transformations and functionalization reactions.

Nucleophile-induced pyrimidine-to-pyridine rearrangements and vice versa have been documented, highlighting the dynamic nature of these heterocyclic systems under certain reaction conditions. wur.nlresearchgate.net While a direct transformation of the pyridine ring in this specific molecule might be complex, these studies indicate the potential for ring system interconversion in related heterocyclic compounds. wur.nlresearchgate.net Such transformations can be influenced by the nature of substituents on the ring. wur.nl

Furthermore, the pyridine ring can undergo formal electrophilic [4+1]-cyclization reactions, as demonstrated in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines. rsc.org This suggests that the pyridine core of this compound could potentially participate in cycloaddition reactions, leading to the formation of fused bicyclic systems.

Multi-Component and Cascade Reaction Sequences

The presence of multiple reactive functional groups in this compound makes it an ideal substrate for multi-component and cascade reactions, which are highly efficient methods for the construction of complex molecular architectures. beilstein-journals.orgnih.govmdpi.com

Domino Processes Leveraging Multiple Reactive Sites

A domino reaction, also known as a cascade reaction, involves two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates. nih.gov The structure of this compound offers several possibilities for domino processes. For instance, a reaction could be initiated at the ethynyl group, such as a metal-catalyzed cyclization, which then triggers a subsequent reaction involving the acetyl group or the pyridine ring. researchgate.net The synthesis of substituted pyridones via a one-pot three-component cascade reaction highlights the utility of such processes in building complex heterocyclic systems. rsc.org

An example of a potential domino reaction could involve an initial Michael addition to the activated alkyne, followed by an intramolecular cyclization onto the acetyl group, leading to a condensed heterocyclic system. The synthesis of polymethylene-3-cyanopyridine-2(1Н)-thiones through a domino Knoevenagel → Michael → heterocyclization → dehydrogenation sequence demonstrates the feasibility of such complex transformations. researchgate.net

Sequential Functional Group Interconversions

Beyond cascade reactions, the functional groups of this compound can be selectively modified in a sequential manner to generate a variety of derivatives. The ethynyl group can undergo a plethora of transformations, including:

Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Sonogashira Coupling: The ethynyl group can be coupled with aryl or vinyl halides to extend the carbon framework.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne would yield a methyl ketone or an aldehyde, respectively.

Reduction: The alkyne can be selectively reduced to a cis- or trans-alkene, or fully to an alkane.

The acetyl group can be:

Reduced: To a secondary alcohol, which can be further functionalized.

Oxidized: For example, through a Baeyer-Villiger oxidation to form an ester.

Converted to an imine or enamine: By reaction with primary or secondary amines, respectively.

The pyridine ring can be:

N-oxidized: To form a pyridine-N-oxide, which can alter the reactivity of the ring and facilitate further functionalization.

Substituted: Via electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

A hypothetical multi-step synthesis could involve the selective protection of the acetyl group, followed by a Sonogashira coupling at the ethynyl position, and subsequent modification of the pyridine ring, demonstrating the potential for sequential functional group interconversions.

Computational and Theoretical Investigations of 1 6 Ethynylpyridin 3 Yl Ethan 1 One

Electronic Structure Analysis

The electronic structure is fundamental to a molecule's chemical behavior. Its analysis reveals details about electron distribution, orbital energies, and bonding characteristics, which collectively determine the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules. For 1-(6-Ethynylpyridin-3-yl)ethan-1-one, a typical DFT study would involve geometry optimization to find the most stable three-dimensional structure. nanobioletters.com This process minimizes the energy of the molecule with respect to the positions of its atoms.

Once the optimized geometry is obtained, various ground-state properties can be calculated. These often include:

Molecular orbital energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

Electron density distribution: This shows how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. nanobioletters.com

Vibrational frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional groups. nanobioletters.com

DFT calculations are often performed with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ) to ensure the accuracy and reliability of the results. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| C=O Vibrational Frequency | ~1700 cm⁻¹ | Characteristic infrared absorption peak for the acetyl group's carbonyl stretch. |

Note: The values in this table are illustrative examples based on similar molecules and are not derived from actual calculations on this compound.

Ab Initio and Semi-Empirical Methods for Orbital Interactions

While DFT is highly popular, other methods are also employed to study electronic structures. Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy, with Coupled Cluster methods being considered the "gold standard" for small to medium-sized molecules, albeit at a high computational cost. These methods are crucial for accurately describing orbital interactions and electron correlation effects. rsc.org

Conformation and Tautomerism Studies

The flexibility of the acetyl and ethynyl (B1212043) groups relative to the pyridine (B92270) ring suggests that this compound may exist in different conformations. Computational methods can be used to perform a conformational analysis, identifying different stable conformers (energy minima) and the transition states that connect them. nih.govrsc.org This involves systematically rotating the single bonds and calculating the energy at each step to map out the potential energy surface. Such studies reveal the preferred spatial arrangement of the molecule and the energy barriers to internal rotation, which are important for understanding its interactions with other molecules, such as in biological systems or crystal packing. mdpi.com

Tautomerism, the interconversion of structural isomers, is another possibility. For this molecule, keto-enol tautomerism of the acetyl group could be investigated. Computational calculations would determine the relative energies of the keto and enol forms to predict which tautomer is more stable and therefore more abundant under given conditions.

Reaction Mechanism Elucidation

Understanding how a molecule participates in chemical reactions is a primary goal of theoretical chemistry. Computational methods can map out entire reaction pathways, providing insights that are often difficult or impossible to obtain experimentally. rsc.org

Transition State Analysis for Key Transformations

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Locating and characterizing the TS is crucial for understanding the reaction's kinetics. nih.gov Computational chemists use various algorithms to find the saddle point on the potential energy surface that corresponds to the TS.

For this compound, key transformations could include reactions at the ethynyl group (e.g., cycloadditions, hydration), the acetyl group (e.g., nucleophilic addition), or on the pyridine ring (e.g., electrophilic substitution). A transition state analysis would involve:

Locating the TS geometry: Identifying the precise atomic arrangement at the peak of the reaction energy barrier.

Calculating the activation energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Vibrational analysis: Confirming the TS by finding a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Energy Landscapes and Reaction Pathway Predictions

A reaction's energy landscape is a map of the potential energy of a system as a function of the coordinates of its atoms. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This profile illustrates the step-by-step mechanism of a reaction, showing whether it is concerted (one step) or proceeds through one or more intermediates. nih.gov

For complex reactions, computational tools can predict plausible reaction pathways. This involves exploring the potential energy surface to identify the lowest energy routes from reactants to products. Such predictions are vital for understanding reaction selectivity (chemo-, regio-, and stereoselectivity) and for designing new synthetic routes. For instance, in a cycloaddition reaction involving the ethynyl group, computational analysis could predict which regioisomer is favored by comparing the activation energies of the different possible pathways.

Solvent Effects on Reaction Energetics and Kinetics

Computational chemistry provides critical insights into how solvents influence the energy landscapes and rates of chemical reactions involving this compound. The polarity and nature of the solvent can significantly alter reaction pathways, transition state energies, and product stabilities. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to simulate these effects.

Research on similar chemical processes has shown that polar solvents tend to stabilize polar species, including charged intermediates and polar transition states, more effectively than non-polar solvents. mdpi.com This stabilization can lead to a lowering of the activation energy, thereby accelerating the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent could stabilize the reactants more, increasing the activation barrier and slowing the reaction. mdpi.com

The table below illustrates a hypothetical analysis of solvent effects on the Gibbs free energy of activation (ΔG‡) for a reaction involving this compound. The data demonstrates how computational methods can quantify the impact of the solvent environment on reaction kinetics.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | 25.0 |

| Toluene | 2.4 | 23.5 |

| Acetone | 20.7 | 21.8 |

| DMSO | 46.7 | 20.5 |

Note: The data in this table is illustrative and intended to represent typical computational findings.

These theoretical investigations are crucial for optimizing reaction conditions, predicting selectivity, and understanding reaction mechanisms at a molecular level without the need for extensive empirical experimentation. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and understand the underlying electronic structure.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). biointerfaceresearch.com These calculations provide the frequencies and intensities of the normal modes of vibration. A comparison between the computed and experimental spectra allows for a detailed assignment of the observed vibrational bands. nih.govnih.gov

For this compound, key vibrational modes would include:

C≡C-H stretch: A sharp, characteristic band expected in the 3300 cm⁻¹ region.

C≡C stretch: A weaker band anticipated around 2100-2150 cm⁻¹.

C=O stretch: A strong absorption from the acetyl group, typically found in the 1680-1700 cm⁻¹ range.

Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.

C-H stretches: Aromatic and methyl C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

To improve the agreement between theoretical and experimental frequencies, calculated values are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. naturalspublishing.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| ≡C-H stretch | 3410 | 3290 | ~3300 |

| C-H (Aromatic) | 3150 | 3040 | ~3050 |

| C-H (Methyl) | 3015 | 2910 | ~2920 |

| C≡C stretch | 2185 | 2110 | ~2120 |

| C=O stretch | 1725 | 1685 | ~1690 |

| C=C/C=N (Pyridine) | 1610 | 1555 | ~1560 |

Note: The data in this table is illustrative, based on typical results from DFT calculations for similar functional groups.

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding constants. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The predicted spectrum would show distinct signals for the ethynyl proton, the three aromatic protons on the pyridine ring, and the methyl protons. Similarly, the ¹³C spectrum would have unique signals for the ethynyl carbons, the pyridine ring carbons, the carbonyl carbon, and the methyl carbon. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C≡H | 3.5 | - |

| Pyridine H -2 | 9.1 | - |

| Pyridine H -4 | 8.3 | - |

| Pyridine H -5 | 7.5 | - |

| CH ₃ | 2.6 | - |

| C ≡CH | - | 82.0 |

| C≡C H | - | 80.0 |

| Pyridine C -2 | - | 152.0 |

| Pyridine C -3 | - | 135.0 |

| Pyridine C -4 | - | 138.0 |

| Pyridine C -5 | - | 125.0 |

| Pyridine C -6 | - | 145.0 |

| C =O | - | 197.0 |

| C H₃ | - | 26.0 |

Note: The data in this table is illustrative and represents typical predicted values for a molecule with these functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption and fluorescence spectra. chemrxiv.orgnih.gov These calculations provide information about the energies of electronic transitions, the corresponding wavelengths (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. libretexts.org

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the conjugated pyridine and ethynyl systems, and n→π* transitions involving the non-bonding electrons of the pyridine nitrogen and the carbonyl oxygen. chemrxiv.org TD-DFT calculations can help assign these transitions and predict how structural modifications or changes in solvent polarity would shift the absorption and emission maxima. researchgate.net For example, increasing solvent polarity generally causes a red-shift (to longer wavelengths) in π→π* transitions and a blue-shift (to shorter wavelengths) in n→π* transitions.

| Transition Type | Calculated Absorption λ_max (nm) | Calculated Emission λ_max (nm) | Oscillator Strength (f) |

| n→π | 315 | 410 | 0.005 |

| π→π | 270 | 385 | 0.450 |

| π→π* | 225 | - | 0.320 |

Note: The data in this table is illustrative and represents a typical TD-DFT output for a conjugated aromatic ketone.

Advanced Applications of 1 6 Ethynylpyridin 3 Yl Ethan 1 One As a Versatile Chemical Building Block

Precursor in Complex Heterocyclic Synthesis

The presence of reactive ethynyl (B1212043) and acetyl moieties, coupled with the inherent aromaticity of the pyridine (B92270) core, makes 1-(6-ethynylpyridin-3-yl)ethan-1-one an ideal starting material for the synthesis of a variety of complex heterocyclic structures. These reactions often proceed with high efficiency and regioselectivity, providing access to novel chemical entities with potential biological activity or unique photophysical properties.

Synthesis of Polysubstituted Pyridines

The pyridine core of this compound can serve as a foundation for the construction of more highly substituted pyridine derivatives. While direct functionalization of the existing pyridine ring is possible, the ethynyl and acetyl groups offer a more versatile approach through cycloaddition and condensation reactions. Tandem one-pot methods have been developed for the construction of polysubstituted pyridines from various precursors. nih.gov For instance, the reaction of 1,3-enynes with Blaise reaction intermediates, formed from nitriles and Reformatsky reagents, leads to a cascade of isomerization, cyclization, and aromatization to yield highly substituted pyridines. nih.gov The ethynyl group of this compound can participate in similar cycloaddition reactions, acting as a dienophile or a dipolarophile to construct new rings fused to or substituted on the parent pyridine.

Furthermore, modern synthetic strategies for polysubstituted pyridines often involve metal-free conditions. rsc.org For example, the use of oxime acetates as building blocks, promoted by ammonium (B1175870) iodide, allows for the formation of substituted pyridines with a broad tolerance of functional groups. rsc.org The acetyl group of this compound could potentially be converted to an oxime derivative, thereby enabling its participation in such synthetic routes. The general approaches to pyridine ring synthesis often rely on the condensation of carbonyl compounds or cycloaddition reactions, both of which are accessible transformations for the functional groups present in this compound. baranlab.org

| Reaction Type | Relevant Functional Group | Potential Product | Reference |

|---|---|---|---|

| Tandem One-Pot Synthesis | Ethynyl | Highly substituted pyridine derivatives | nih.gov |

| Condensation with Oxime Acetates | Acetyl (as oxime) | Substituted pyridines | rsc.org |

| Cycloaddition Reactions | Ethynyl | Fused or substituted pyridines | baranlab.org |

Construction of Fused and Bridged Polycyclic Heteroaromatic Hydrocarbons

The development of synthetic routes to fused and bridged polycyclic heteroaromatic hydrocarbons (PAHs) is of significant interest due to their unique electronic and photophysical properties. Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a powerful method for the construction of benzo-fused polycyclic heteroaromatic compounds. mdpi.com By derivatizing this compound with appropriate aryl or heteroaryl groups, intramolecular cyclization could be induced to form fused systems. The ethynyl group can also participate in various cyclization reactions to form fused rings. For example, the synthesis of novel hetero ring fused pyridine derivatives has been achieved through sequential cyclizations and functional modifications. nih.gov

The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles and nucleosides has been accomplished through C–H functionalization followed by cross-coupling and cyclization reactions. nih.gov This highlights the potential of using functionalized pyridine derivatives as precursors for complex fused systems. The strategic placement of functional groups on this compound would allow for its incorporation into such synthetic pathways, leading to novel fused heteroaromatic structures with potential applications in materials science and medicinal chemistry. The design and synthesis of benzothiadiazole-fused sulfur and nitrogen-containing polycyclic heteroaromatics have demonstrated the impact of fusing electron-deficient units on the physicochemical properties of the resulting molecules. rsc.org

Formation of Functionalized Triazole-Containing Scaffolds

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgwikipedia.orgsigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions. organic-chemistry.orgnih.gov The resulting triazole ring is a valuable pharmacophore, known for its ability to participate in hydrogen bonding and dipole interactions, and its presence can significantly influence the biological activity of a molecule. nih.govpolimi.it

The CuAAC reaction of this compound with a variety of organic azides can generate a library of novel pyridine-triazole hybrids. researchgate.netnih.govamhsr.org These hybrid molecules combine the structural features of both the pyridine and triazole rings, which can lead to synergistic effects and enhanced biological activity. The development of heterogeneous copper-based single-atom catalysts has further improved the efficiency and sustainability of the CuAAC reaction, allowing for easy catalyst recovery and reuse. polimi.it In addition to the copper-catalyzed reaction, a ruthenium-catalyzed variant allows for the synthesis of the 1,5-disubstituted triazole regioisomer, providing further structural diversity. nih.gov

| Catalyst | Reaction | Product Regioisomer | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, high regioselectivity | organic-chemistry.orgwikipedia.orgnih.gov |

| Ruthenium | Azide-Alkyne Cycloaddition | 1,5-disubstituted 1,2,3-triazole | Alternative regioselectivity | nih.gov |

Integration into Supramolecular Architectures

The pyridine nitrogen and the π-system of the ethynyl group in this compound make it an excellent candidate for the construction of supramolecular architectures through both coordination-driven self-assembly and weaker non-covalent interactions. These organized assemblies can exhibit emergent properties and have applications in areas such as molecular recognition, catalysis, and drug delivery.

Self-Assembled Metal-Ligand Cages and Frameworks

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete, well-defined two- and three-dimensional structures, such as metal-organic cages (MOCs) and metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov The pyridine nitrogen of this compound can act as a monodentate or, upon further functionalization, a multidentate ligand for coordination to metal ions. The rigid nature of the pyridine and ethynyl components can provide directional control in the self-assembly process, leading to the formation of predictable and stable supramolecular structures. researchgate.net

The use of bipyridinium derivatives as synthons for the fabrication of functional metal-bipyridinium frameworks has been an area of increasing interest. nih.gov By coupling two units of this compound, a bipyridine ligand could be synthesized for the construction of such frameworks. The resulting MOCs can encapsulate guest molecules, and their properties can be tuned by modifying the ligand or the metal center. rsc.org The assembly of MOCs from cluster-based nodes has also been explored, offering new possibilities for catalytic applications. nih.gov

Directed Assembly via Halogen Bonding or Other Non-Covalent Interactions

Beyond strong coordination bonds, weaker non-covalent interactions such as halogen bonding, hydrogen bonding, and π-π stacking play a crucial role in crystal engineering and the directed assembly of supramolecular structures. nih.govmdpi.com The pyridine nitrogen of this compound is a potential halogen bond acceptor, capable of interacting with halogen bond donors such as diiodotetrafluorobenzene. nih.govresearchgate.net These interactions can be used to construct co-crystals with predictable and well-defined architectures. mdpi.comworktribe.com

The aromatic pyridine ring can also participate in π-π stacking interactions, which are important in the self-assembly of aromatic molecules. mdpi.com The combination of hydrogen bonding, involving the acetyl group, and halogen bonding can lead to the formation of complex multicomponent supramolecular assemblies. The interplay of these various non-covalent forces allows for fine control over the solid-state packing of molecules, which can in turn influence their bulk properties such as solubility and photoluminescence.

Formation of Rigid Scaffolds for Molecular Recognition Studies

The bifunctional nature of this compound, featuring both a terminal alkyne and a ketone group, makes it an ideal starting material for constructing rigid and well-defined molecular scaffolds. These scaffolds are crucial for studies in molecular recognition, where a host molecule is designed to bind a specific guest molecule with high selectivity.

Research in this area focuses on leveraging these features to create synthetic receptors for biologically relevant molecules or environmental analytes. The precise spatial arrangement of binding functionalities on these rigid scaffolds allows for the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the principles of molecular recognition.

Role in Catalyst Design and Ligand Development

The presence of a nitrogen atom in the pyridine ring and the potential for modification at the acetyl and ethynyl groups make this compound a valuable precursor in the field of catalysis.

Precursor for N-Donor Ligands in Transition Metal Catalysis

Nitrogen-containing ligands, particularly those based on pyridine, are fundamental in transition metal catalysis. The nitrogen atom in the pyridine ring of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. Such complexes are at the heart of many catalytic processes.

The compound serves as a building block for more complex N-donor ligands. For example, the acetyl group can be chemically modified through condensation reactions to create imine- or amine-based ligands. These modifications can introduce additional donor atoms, transforming the initial monodentate pyridine unit into a bidentate or tridentate ligand, which can form more stable complexes with transition metals. The electronic and steric properties of the resulting catalyst can be fine-tuned by altering the substituents, which in turn influences the catalyst's activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. Bipyridine-containing structures, for instance, are well-established for their ability to form stable helicates with transition metals, creating specific coordination geometries. nih.govresearchgate.net

Development of Chelating Systems for Specific Metal Ions

Chelating agents are crucial for selectively binding and sequestering specific metal ions, with applications ranging from environmental remediation to medicine. nih.govsemanticscholar.org The structure of this compound can be elaborated to create potent chelating systems. By introducing additional coordinating groups through chemical synthesis, multidentate ligands can be developed that bind metal ions with high affinity and selectivity. researchgate.netnih.gov

Table 1: Potential Ligand Modifications and Target Metal Ions

| Starting Compound | Modification Reaction | Resulting Ligand Type | Potential Target Metal Ions |

|---|---|---|---|

| This compound | Condensation with amines | Pyridine-imine | Pd(II), Cu(I), Ru(II) |

| This compound | Reduction and functionalization | Pyridine-aminoalcohol | Fe(III), Al(III), Zn(II) |

Contribution to Novel Material Systems

The ethynyl group is a key functionality for the synthesis of conjugated organic materials, which are of great interest for applications in electronics and photonics.

Building Block for Conjugated Organic Materials

Conjugated materials are characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecular structure. This delocalization is responsible for their unique electronic properties, such as electrical conductivity and the ability to absorb and emit light. The ethynyl group in this compound makes it an excellent monomer for creating such systems.

Through polymerization reactions, such as Glaser or Sonogashira coupling, this compound can be linked together to form conjugated polymers. rsc.org The pyridine ring is incorporated directly into the polymer backbone, influencing the material's electronic properties, solubility, and solid-state packing. The ability to prepare new aromatic monomers from readily available starting materials is a key driver in the development of sustainable organic electronic materials. kemitek.org The properties of these polymers can be tailored for specific applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Role in Luminescent or Optoelectronic Material Development

Materials that can efficiently emit light upon excitation are the basis for many modern technologies, including displays, lighting, and sensors. mdpi.com Organic compounds, particularly those containing extended π-conjugated systems and heteroatoms, often exhibit luminescence. The structure of this compound is a promising scaffold for designing new luminescent materials.

The conjugated system can be extended through chemical reactions at the ethynyl group, which tunes the energy levels of the molecule and, consequently, the color of the emitted light. Furthermore, the pyridine nitrogen provides a coordination site for metal ions, particularly lanthanides like Europium(III) (Eu(III)). nih.gov In such metal-organic complexes, the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal ion, which then emits light with its characteristic sharp emission bands. researchgate.netresearchgate.net This "antenna effect" is a widely used strategy for creating highly efficient luminescent materials for applications in OLEDs and bio-imaging.

Table 2: Key Moieties and Their Role in Material Properties

| Structural Moiety | Property Contribution | Potential Application |

|---|---|---|

| Ethynyl Group | Enables π-conjugation and polymerization | Conjugated Polymers, Organic Electronics |

| Pyridine Ring | Electron-accepting nature, metal coordination | N-type Semiconductors, Luminescent Complexes |

Emerging Research Directions and Future Prospects

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1-(6-Ethynylpyridin-3-yl)ethan-1-one is geared towards methodologies that are not only efficient but also environmentally benign. Traditional synthetic pathways often rely on Sonogashira coupling reactions, which, while effective, can involve homogenous palladium catalysts, copper co-catalysts, and volatile organic solvents. chemicalbook.com Emerging research focuses on overcoming these limitations through greener chemical practices.

Sustainable approaches are being developed for the Sonogashira reaction, a key step in forming the ethynyl-pyridine bond. These include the use of recoverable and reusable heterogeneous catalytic systems. acs.org For instance, a palladium catalyst supported on a solid matrix combined with a polystyrene-supported base can minimize metal leaching into the product and allow for easier separation. acs.org Furthermore, the replacement of toxic aprotic solvents like DMF with greener alternatives such as acetonitrile/water azeotropes is a significant step towards waste minimization. acs.orgresearchgate.net Copper-free Sonogashira protocols are also gaining prominence to avoid the toxicity associated with copper. acs.orgbohrium.com

Attention is also being given to the synthesis of the precursor molecules. The preparation of acetylpyridines, for example, is being explored through gas-phase reactions of pyridinecarboxylic esters with acetic acid over solid catalysts, which can reduce by-product formation. google.comgoogle.comepo.org Looking further ahead, biocatalytic routes offer a promising frontier for producing substituted pyridines from renewable sources, potentially providing a sustainable pathway to the core structure of the target molecule. ukri.orgresearchgate.net

Table 1: Comparison of Synthetic Strategies for Ethynylpyridine Derivatives

| Feature | Traditional Sonogashira Coupling | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Homogeneous Pd complexes (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst | Heterogeneous, recoverable Pd catalysts; Copper-free systems acs.orgacs.org |

| Solvent | Aprotic polar solvents (e.g., THF, DMF) | Water, acetonitrile/water azeotropes, deep eutectic solvents acs.orgdigitellinc.com |

| Base | Organic amines (e.g., triethylamine) | Polystyrene-supported bases, inorganic bases acs.org |

| Efficiency | Generally high yields | High yields with improved process mass intensity (PMI) acs.orgdigitellinc.com |

| Sustainability | Generates metal and solvent waste | Reduced waste, catalyst reusability, use of benign solvents researchgate.netbohrium.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

This compound possesses multiple reactive sites—the terminal alkyne, the acetyl group, and the pyridine (B92270) ring—making it a hub for diverse chemical transformations. Future research will likely focus on leveraging this multifunctionality to construct complex molecular architectures.

The terminal alkyne group is particularly versatile. It is an ideal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. wikipedia.orgorganic-chemistry.orgwiley-vch.desigmaaldrich.com This reaction is highly modular and can be performed under mild, often aqueous, conditions, making it suitable for creating complex conjugates. interchim.fr The alkyne can also participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form highly substituted aromatic and heterocyclic systems. acs.orgnih.gov Furthermore, the polymerization of ethynylpyridine derivatives is a promising route to novel ionic polyacetylenes with interesting photoluminescent and electronic properties. researchgate.net

The acetyl group offers a gateway to standard carbonyl chemistry. It can be reduced to an alcohol, oxidized, or serve as a point for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. smolecule.com The pyridine ring itself can act as a ligand, coordinating to metal centers, a property that is fundamental to its application in catalysis and supramolecular chemistry.

Table 2: Potential Chemical Transformations for this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Ethynyl (B1212043) Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole derivatives organic-chemistry.org |

| Diels-Alder Cycloaddition | Fused polycyclic aromatic/heterocyclic compounds nih.gov | |

| Polymerization | Conjugated polyacetylenes researchgate.net | |

| Acetyl Group | Reduction | 1-(6-Ethynylpyridin-3-yl)ethan-1-ol |

| Oxidation (e.g., Baeyer-Villiger) | 6-Ethynylpyridin-3-yl acetate | |

| a-Halogenation followed by substitution | Variously substituted ketone derivatives | |

| Pyridine Ring | N-Oxidation | Pyridine N-oxide derivatives |

| Metal Coordination | Metal complexes, organometallic polymers |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in unlocking the full potential of this compound. nih.gov Advanced modeling can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions, thereby guiding the rational design of new materials and molecules.

DFT studies can predict key quantum chemical parameters, such as HOMO-LUMO energy gaps, which are crucial for understanding the electronic and optical properties of materials derived from this building block. nih.govmdpi.com For instance, modeling can help predict the semiconducting properties of poly(arylene-ethynylene) polymers that incorporate this unit. nih.gov Furthermore, computational methods can be used to study the adsorption behavior of such molecules on surfaces like graphene, which is relevant for the development of sensors and electronic devices. researchgate.net